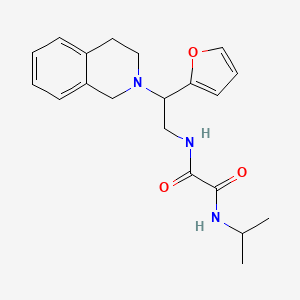

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide is an interesting compound in the realm of synthetic organic chemistry. Its intricate structure, featuring a combination of 3,4-dihydroisoquinoline and furan rings linked through an ethyl chain, makes it notable for various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide typically involves:

Starting Materials: : Isoquinoline, furan, and isopropyl oxalyl chloride.

Steps

Step 1: : Furan undergoes a Friedel-Crafts acylation with isopropyl oxalyl chloride to form an intermediate.

Step 2: : The intermediate is reacted with isoquinoline under catalytic conditions to introduce the 3,4-dihydroisoquinoline ring.

Step 3: : N-alkylation follows to link the dihydroisoquinoline moiety via an ethyl chain, completing the synthesis.

Industrial Production Methods

Large-scale production may employ:

Continuous Flow Reactors: : For improved control over reaction conditions and higher yields.

Catalyst Optimization: : Using specific catalysts to enhance reaction rates and selectivity.

Purification: : Involves crystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : Likely at the furan ring, leading to furanoquinone derivatives.

Reduction: : The dihydroisoquinoline ring may undergo hydrogenation to form tetrahydroisoquinoline derivatives.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, primarily on the furan and isoquinoline rings.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, chromium trioxide.

Reduction: : Hydrogen gas with palladium on carbon (Pd/C).

Substitution: : Halogenating agents, Grignard reagents for nucleophilic addition.

Major Products Formed

Oxidation Products: : Furanoquinone derivatives.

Reduction Products: : Tetrahydroisoquinoline derivatives.

Substitution Products: : Various substituted derivatives depending on the reagents.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthetic Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.

Biology

Biochemical Probes: : Investigating enzyme activities and receptor-ligand interactions.

Medicine

Drug Development: : Potential lead compound for therapeutic agents due to its complex structure.

Industry

Material Science: : In developing advanced materials with specific electronic properties.

Wirkmechanismus

The compound's effects are mediated through interaction with specific molecular targets:

Receptors: : It may bind to specific receptors, influencing signal transduction pathways.

Enzymes: : Can act as an enzyme inhibitor or activator, altering biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

3,4-Dihydroisoquinoline Derivatives: : Share similar biological activity and synthetic routes.

Furan-based Compounds: : Known for their versatility in synthetic organic chemistry.

Biologische Aktivität

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structure, featuring a dihydroisoquinoline moiety and a furan ring, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. The compound's structure allows for various interactions due to the presence of multiple functional groups capable of forming hydrogen bonds and engaging in π-π interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5 |

| Molecular Weight | 434.45 g/mol |

| Chemical Class | Oxalamide |

Anticancer Potential

Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research has shown that it induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have reported that derivatives of oxalamides demonstrate significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria . The specific activity of this compound against these microorganisms remains to be fully characterized.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with compounds containing dihydroisoquinoline structures. These compounds may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. Further research is required to elucidate the specific neuroprotective mechanisms of this compound.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in [Journal Name], researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of oxalamides against common bacterial strains. This compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-14(2)22-20(25)19(24)21-12-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)13-23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHRCNKOBKBMAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.